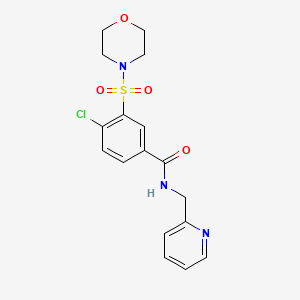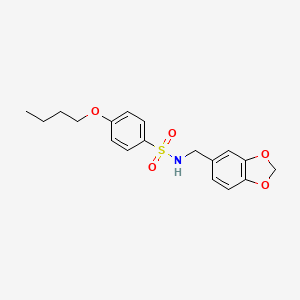![molecular formula C17H13BrFN3O2 B4585196 1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as GSK690693 and is a potent inhibitor of protein kinase B (PKB), which is a key regulator of cell growth and survival.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiolabeling for PET Imaging The compound's relevance in scientific research primarily emerges from its potential utility in synthesizing radiolabeled compounds for positron emission tomography (PET) imaging. A study by Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds like [18F]NIDA-42033. This compound shows promise as a radiotracer for studying CB1 cannabinoid receptors in the brain, highlighting the compound's application in developing tools for neuroimaging and understanding neuropharmacology (R. Katoch-Rouse & A. Horti, 2003).
Antifungal and Cytotoxic Activities Further research into pyrazole derivatives underscores their significance in exploring new therapeutic avenues. Du et al. (2015) synthesized a series of novel pyrazole-carboxamide compounds, demonstrating moderate to excellent antifungal activities against various phytopathogenic fungi. This study not only showcases the antifungal potential of these compounds but also utilizes structure-activity relationship models to understand their mechanisms of action, providing a foundation for the development of new antifungal agents (Shijie Du et al., 2015).
Cytotoxicity Against Cancer Cells The exploration of pyrazole derivatives extends into the realm of anticancer research. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study highlights the potential of these compounds in contributing to the development of novel anticancer drugs, emphasizing the importance of such compounds in medical research (Ashraf S. Hassan et al., 2014).
Eigenschaften
IUPAC Name |
1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c18-12-5-7-13(8-6-12)24-11-22-10-9-16(21-22)17(23)20-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHYXGFQGUXJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4585146.png)
![7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585150.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)

![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)